![molecular formula C8H4ClN3O5S B2563901 [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid CAS No. 442531-32-0](/img/structure/B2563901.png)
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid
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Overview
Description
The compound “[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid” is a chemical with the molecular formula C8H4ClN3O5S and a molecular weight of 289.65 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxadiazol ring with nitro and chloro substituents, a thio group, and an acetic acid moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.65 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Detection of p-Phenylenediamine
A hybrid of carbon dots with 4-chloro-7-nitro-2,1,3-benzoxadiazole has been used for selective detection of p-phenylenediamine . The nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole and –NH2 groups on amino-functionalized carbon dots produces a novel carbon dot-based hybrid . This provides a novel sensing approach for fluorometric detection of p-phenylenediamine .
Determination of Acetylcysteine and Captopril
The compound has been used for the spectrophotometric and differential pulse polarographic determination of acetylcysteine and captopril . The methods were based on reacting the drugs with 4-chloro-7-nitro-2,1,3-benzoxadiazole in the presence of sodium tetraborate in absolute methanol .
Preparation of Fluorescent Phospholipid Derivatives
The compound is used to prepare fluorescent phospholipid derivatives .
Analysis of Amines and Amino Acids
The compound has been applied in the analysis of amines and amino acids using high performance liquid chromatography .
Environmental and Biological Sample Analysis
The compound has shown promising applications in environmental and biological sample analysis . The color change of the hybrid solution with the variation in p-phenylenediamine concentration facilitates visual detection .
Detection of Biogenic Amines
The compound has been used in the detection of biogenic amines such as amino acids .
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-7-nitrobenzofurazan (nbd-chloride) are known to interact with free sulfhydryls and n-terminals within proteins .
Mode of Action
It’s worth noting that nbd-chloride, a similar compound, is used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid .
Biochemical Pathways
Related compounds like nbd-palmitoyl-coa have been used to study the membrane translocation of lipids and to track palmitoyl-coa uptake .
Result of Action
Similar compounds like nbd-chloride are known to be used as fluorescence assay reagents, which could imply that they may have a role in signaling or visualization within the cell .
Action Environment
It’s worth noting that similar compounds like nbd-chloride are used in fluorescence assays, which could suggest that factors such as light exposure and temperature might affect their stability and efficacy .
properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O5S/c9-3-1-4(18-2-5(13)14)8(12(15)16)7-6(3)10-17-11-7/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJUUNMDKBYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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